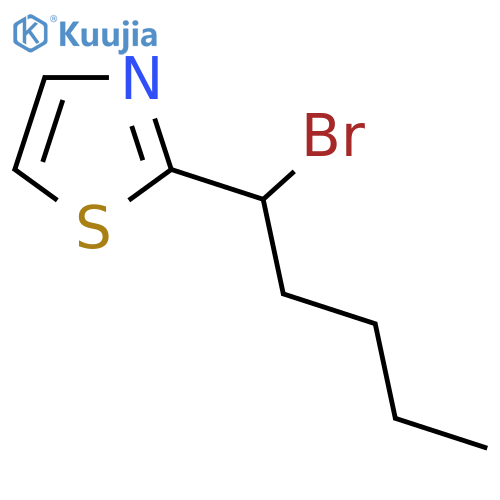Cas no 2168192-41-2 (2-(1-bromopentyl)-1,3-thiazole)

2-(1-bromopentyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(1-bromopentyl)-1,3-thiazole
- EN300-1269616
- 2168192-41-2
-
- インチ: 1S/C8H12BrNS/c1-2-3-4-7(9)8-10-5-6-11-8/h5-7H,2-4H2,1H3
- InChIKey: WARLIVSDZOSKHD-UHFFFAOYSA-N
- SMILES: BrC(C1=NC=CS1)CCCC
計算された属性
- 精确分子量: 232.98738g/mol
- 同位素质量: 232.98738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- XLogP3: 3.4
2-(1-bromopentyl)-1,3-thiazole Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269616-50mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-1.0g |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1269616-2500mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-250mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-1000mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-5000mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 5000mg |
$2858.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-10000mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 10000mg |
$4236.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-100mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1269616-500mg |
2-(1-bromopentyl)-1,3-thiazole |
2168192-41-2 | 500mg |
$946.0 | 2023-10-02 |
2-(1-bromopentyl)-1,3-thiazole 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-(1-bromopentyl)-1,3-thiazoleに関する追加情報
Recent Advances in the Study of 2-(1-bromopentyl)-1,3-thiazole (CAS: 2168192-41-2) in Chemical Biology and Pharmaceutical Research
2-(1-bromopentyl)-1,3-thiazole (CAS: 2168192-41-2) is a synthetic thiazole derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique bromopentyl side chain, is being explored for its reactivity and potential as a building block in medicinal chemistry.
Recent studies have focused on the synthesis and characterization of 2-(1-bromopentyl)-1,3-thiazole, with particular emphasis on its role as an intermediate in the preparation of more complex bioactive molecules. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the structure and purity of the compound. Additionally, computational modeling has been utilized to predict its reactivity and potential interactions with biological targets.
One of the key findings from recent research is the compound's utility in cross-coupling reactions, which are pivotal in the synthesis of pharmacologically active molecules. The bromine atom at the pentyl chain serves as a reactive site for various palladium-catalyzed coupling reactions, enabling the introduction of diverse functional groups. This versatility makes 2-(1-bromopentyl)-1,3-thiazole a valuable tool in the design of novel drug candidates.
In vitro studies have demonstrated that derivatives of 2-(1-bromopentyl)-1,3-thiazole exhibit promising activity against a range of bacterial and fungal pathogens. These findings suggest potential applications in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. Furthermore, preliminary cytotoxicity assays have indicated that certain derivatives may selectively target cancer cells, warranting further investigation into their anticancer mechanisms.
The pharmacological potential of 2-(1-bromopentyl)-1,3-thiazole is also being explored in the context of neurodegenerative diseases. Early-stage research has shown that thiazole derivatives can modulate key pathways involved in neuroinflammation and oxidative stress, which are critical factors in diseases such as Alzheimer's and Parkinson's. While these studies are still in their infancy, they highlight the broad therapeutic potential of this compound class.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(1-bromopentyl)-1,3-thiazole derivatives. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications to enhance these properties while maintaining or improving biological activity.
In conclusion, 2-(1-bromopentyl)-1,3-thiazole (CAS: 2168192-41-2) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling subject for further research. As synthetic methodologies advance and our understanding of its mechanism of action deepens, this compound may pave the way for the development of novel therapeutic agents across multiple disease areas.
2168192-41-2 (2-(1-bromopentyl)-1,3-thiazole) Related Products
- 902248-98-0(5-bromo-2-methoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 30197-56-9((3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one)
- 766556-62-1(4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID)
- 2411288-02-1(2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide)
- 1702157-18-3(7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)
- 2228559-95-1(3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
- 62004-76-6(Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester)
- 2229496-57-3(tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)
- 1533885-13-0(3-hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile)
- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)




